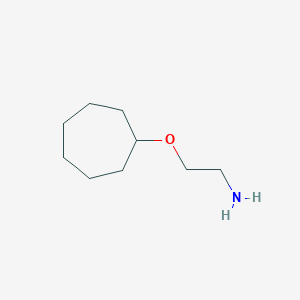

(2-Aminoethoxy)cycloheptane

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of cycloheptane, a related compound, has been investigated in the gas phase by electron diffraction. Diffraction intensities can be explained by a twist–chair/chair mixture with an abundance of 76 (6) % for the twist–chair conformation at 310°K .

Chemical Reactions Analysis

Cycloalkanes, including cycloheptane, have higher London Dispersion forces because the ring shape allows for a greater area of contact. Ring strain also causes certain cycloalkanes to be more reactive .

Physical And Chemical Properties Analysis

In its pure form, cycloheptane, a related compound, is a colorless liquid. It exhibits a boiling point of approximately 98.4°C (209.1°F). Its density is around 0.816 g/cm3 at room temperature . Cycloheptane is slightly soluble in water but is much more soluble in common organic solvents, such as ethanol and diethyl ether .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Cycloheptane Derivatives Synthesis : Cycloheptane derivatives, including those related to (2-Aminoethoxy)cycloheptane, have been synthesized for various purposes. For example, cyclohepta[b][1,4]benzoxazine was created through reactions involving o-aminophenol, showcasing the diverse chemical reactions possible with cycloheptane structures (Nozoe, Okai, & Someya, 1978).

Crystal Structure Analysis : The crystal structure of compounds like 2-benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, closely related to (2-Aminoethoxy)cycloheptane, has been studied, revealing insights into molecular interactions and structures (Nagalakshmi et al., 2014).

Biological Activity and Applications

Tumor Growth Inhibitory Activity : Alicyclic α-amino acids and related compounds, including cycloheptane structures, have shown significant anti-tumor activity. This suggests a potential role for (2-Aminoethoxy)cycloheptane and related compounds in cancer research (Connors, Elson, Haddow, & Ross, 1960).

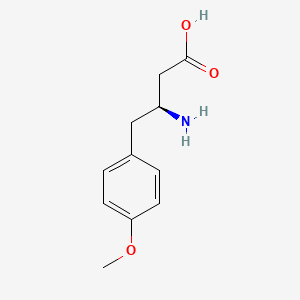

Chiral Synthesis of Amino Acids : Cycloheptane amino acids, which could include derivatives like (2-Aminoethoxy)cycloheptane, have been synthesized with high diastereocontrol and enantioselectivity. This is crucial in the creation of chiral molecules for pharmaceutical applications (Curti et al., 2006).

Advanced Material Development

Catalytic Applications : Metallacyclopentane and -cycloheptane derivatives of chromium have been isolated and studied for their role in catalysis, like the trimerization of ethylene. This indicates the potential use of (2-Aminoethoxy)cycloheptane in catalytic processes (Emrich et al., 1997).

Pharmaceutical Chemistry : Novel compounds like 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], related to (2-Aminoethoxy)cycloheptane, have been synthesized and evaluated for pharmaceutical applications, including as tacrine hybrids in Alzheimer's disease research (Bonacorso et al., 2015).

Safety And Hazards

Cycloheptane, like many organic solvents, needs to be handled with care due to several safety and health considerations. While it is not considered a particularly dangerous substance, it can cause harm under certain circumstances. Inhalation or ingestion of cycloheptane can cause dizziness, headaches, and in severe cases, damage to the respiratory and digestive systems .

Propiedades

IUPAC Name |

2-cycloheptyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJMRBSCKYIWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethoxy)cycloheptane | |

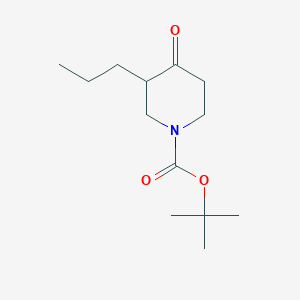

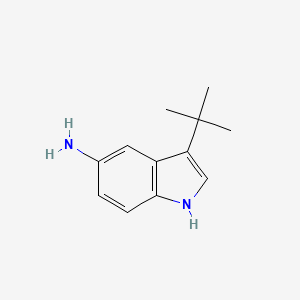

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)

![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide](/img/structure/B1441378.png)

![6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B1441379.png)

![Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B1441380.png)

![3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1441381.png)